molecular formula C8H12ClNO B3077951 2-(2-Furyl)pyrrolidine hydrochloride CAS No. 1049729-10-3

2-(2-Furyl)pyrrolidine hydrochloride

Cat. No. B3077951
CAS RN: 1049729-10-3
M. Wt: 173.64 g/mol
InChI Key: NLGYWTCBRFYHBP-UHFFFAOYSA-N
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Description

2-(2-Furyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1049729-10-3 . Its molecular weight is 173.64 and its linear formula is C8H11NO.ClH .


Molecular Structure Analysis

The molecular formula of 2-(2-Furyl)pyrrolidine is C8H11NO . The InChI code is 1S/C8H11NO.ClH/c1-3-7(9-5-1)8-4-2-6-10-8;/h2,4,6-7,9H,1,3,5H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Furyl)pyrrolidine include a density of 1.0±0.1 g/cm3, boiling point of 207.9±28.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and flash point of 79.5±24.0 °C . It has a molar refractivity of 38.5±0.3 cm3, polar surface area of 25 Å2, and molar volume of 131.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-Furyl)pyrrolidine hydrochloride and its derivatives are considered promising in the realm of non-aromatic heterocyclic compounds due to their presence in various natural products and biologically active molecules. These compounds play a significant role in pharmaceutical research, especially in synthesizing new medicinal molecules with enhanced biological activity. The flexibility in introducing different substituents into their structure opens avenues for creating diverse compounds with potential therapeutic applications. The synthesis of such compounds involves reactions that yield derivatives with various substituents, indicating the chemical versatility of 2-(2-Furyl)pyrrolidine hydrochloride (Rubtsova et al., 2020).

Biological Activity and Potential Therapeutic Applications

The structural features of 2-(2-Furyl)pyrrolidine hydrochloride derivatives, such as the introduction of hydroxylated compounds containing furyl or thienyl moieties, have shown strong topoisomerase I and II inhibitory activity. These activities are comparable to, or even surpass, those of established drugs like camptothecin and etoposide in some cases. This suggests their potential as anticancer agents, with specific derivatives demonstrating significant cytotoxicity against various human cancer cell lines. The presence of hydroxyl groups and furyl or thienyl substitutions appears critical for their topoisomerase inhibitory effects and anticancer activity, providing a foundation for further structure-activity relationship studies (Kadayat et al., 2015).

Material Science and Organic Electronics

In the field of materials science, certain 2-(2-Furyl)pyrrolidine hydrochloride derivatives have been found to form greenish metallic-luster crystals with unique optical properties. These properties include strong absorption in specific wavelengths, contributing to their green coloration. The crystal structures of these compounds reveal a nearly flat π-system and an arrangement that allows close π-orbital interactions, hinting at their potential applications in organic electronics and photonics (Ogura et al., 2006).

Safety and Hazards

The safety data sheet for pyrrolidine suggests that it is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(furan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-3-7(9-5-1)8-4-2-6-10-8;/h2,4,6-7,9H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGYWTCBRFYHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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